

Chemoenzymatic Synthesis of Dexpramipexole: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Dexpramipexole dihydrochloride	
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Abstract

This document provides a detailed protocol for the chemoenzymatic synthesis of dexpramipexole, an investigational drug under evaluation for eosinophil-associated disorders. The key strategic step in this synthesis is the enzymatic kinetic resolution of the racemic intermediate, (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, utilizing Candida antarctica lipase A (CAL-A). This method offers a highly selective and efficient route to the desired (R)-enantiomer, a critical precursor for dexpramipexole. This application note outlines the complete experimental workflow, from the synthesis of the racemic precursor to the final enzymatic resolution, and presents all quantitative data in a clear, tabular format. Furthermore, diagrams illustrating the synthetic workflow and the proposed mechanism of action of dexpramipexole are provided to enhance understanding.

Introduction

Dexpramipexole, the (R)-enantiomer of pramipexole, is a promising therapeutic agent that has been shown to lower blood and tissue eosinophil counts.[1] Unlike its (S)-enantiomer, pramipexole, which is a dopamine agonist used in the treatment of Parkinson's disease, dexpramipexole has minimal affinity for dopamine receptors.[1] Its potential therapeutic applications are being explored in conditions such as eosinophilic asthma and hypereosinophilic syndromes. The stereochemistry at the C6 position is crucial for its biological activity, necessitating an efficient and stereoselective synthetic route.



Chemoenzymatic synthesis has emerged as a powerful tool in pharmaceutical manufacturing, offering high selectivity under mild reaction conditions.[2][3] This protocol leverages the high enantioselectivity of Candida antarctica lipase A to resolve a key racemic alcohol intermediate, providing a streamlined and effective pathway to enantiomerically pure dexpramipexole precursors.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)

Step 1a: Synthesis of 2-Acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3)

A detailed procedure for the synthesis of the ketone precursor (3) is required and can be adapted from established methods for similar heterocyclic ketones. This typically involves the reaction of a suitable cyclohexanedione derivative with a source of sulfur and an amino group, followed by acetylation.

Step 1b: Reduction of Ketone (3) to Racemic Alcohol (rac-4)

- Dissolve 2-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (3) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH₄) portion-wise with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic alcohol (rac-4).



• Purify the crude product by column chromatography on silica gel.

Part 2: Chemoenzymatic Resolution of (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (rac-4)

This protocol employs a two-step enzymatic kinetic resolution using CAL-A.

Step 2a: First CAL-A-Catalyzed Transesterification

- To a solution of racemic alcohol (rac-4) in a 4:1 v/v mixture of acetone/n-hexane, add
 Candida antarctica lipase A (CAL-A).
- Add an acyl donor, such as vinyl acetate.
- Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
- Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
- Filter off the enzyme.
- Concentrate the filtrate under reduced pressure.
- Separate the resulting ester and the unreacted alcohol by column chromatography. The unreacted alcohol will be enriched in the (S)-enantiomer.

Step 2b: Second CAL-A-Catalyzed Transesterification

- The ester obtained from the first step, enriched in the (R)-enantiomer, is hydrolyzed back to the alcohol.
- This enantioenriched (R)-alcohol is then subjected to a second CAL-A-catalyzed transesterification under similar conditions as the first step.
- The reaction is monitored by chiral HPLC and stopped at the desired conversion to achieve high enantiomeric excess of the (R)-acetate.
- The resulting (R)-acetate is purified by column chromatography.



Part 3: Final Conversion to Dexpramipexole

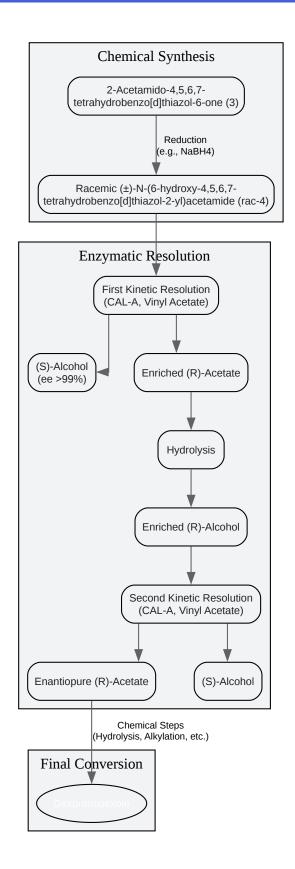
The enantiomerically pure (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is then converted to dexpramipexole through a series of chemical transformations, including deacetylation and subsequent propylation of the amino group. The specific conditions for these steps are based on previously optimized methods for pramipexole synthesis.

Data Presentation

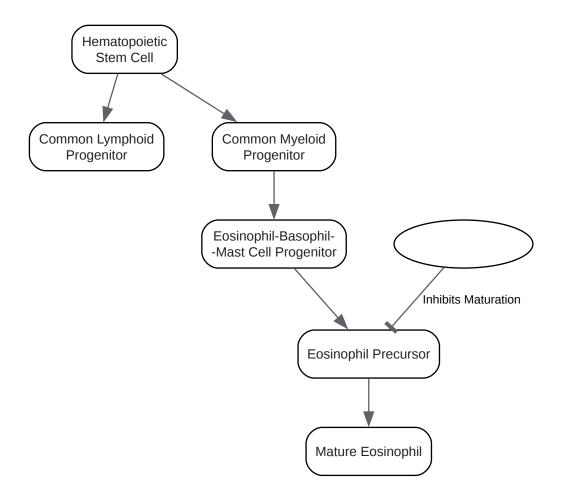
Step	Product	Yield (%)	Enantiomeric Excess (ee) (%)
First Enzymatic Resolution	(S)-alcohol	31	>99
(R)-acetate	-	-	
Second Enzymatic Resolution	(R)-alcohol (from hydrolysis of acetate)	30	>98

Visualizations Chemoenzymatic Synthesis Workflow

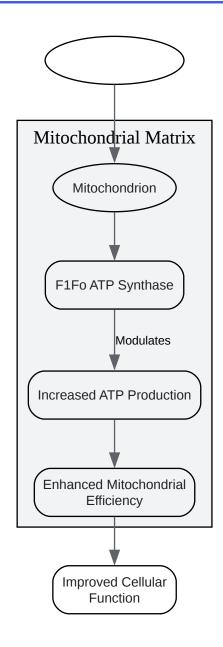












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References

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